molecular formula C8H8BFN2O2 B1394567 5-Fluoro-1-methyl-1H-indazole-6-boronic acid CAS No. 2096331-06-3

5-Fluoro-1-methyl-1H-indazole-6-boronic acid

Cat. No.: B1394567
CAS No.: 2096331-06-3
M. Wt: 193.97 g/mol
InChI Key: HUXIINILKOWIAC-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-1H-indazole-6-boronic acid is a boronic acid derivative that contains an indazole ring substituted with a fluorine atom at the 5-position and a boronic acid group at the 6-position

Scientific Research Applications

5-Fluoro-1-methyl-1H-indazole-6-boronic acid has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Employed in the development of advanced materials, such as organic semiconductors and polymers.

    Chemical Biology: Utilized in the study of biological processes and the development of chemical probes.

Safety and Hazards

This compound may be harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methyl-1H-indazole-6-boronic acid typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination reactions using reagents such as Selectfluor.

    Boronic Acid Functionalization: The boronic acid group is introduced through borylation reactions, often using palladium-catalyzed cross-coupling reactions with boronic esters or boron reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-methyl-1H-indazole-6-boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: For substitution reactions involving the fluorine atom.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Ketones: Resulting from oxidation of the boronic acid group.

    Substituted Indazoles: From nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-1H-indazole-6-boronic acid: Lacks the methyl group at the 1-position.

    1-Methyl-1H-indazole-6-boronic acid: Lacks the fluorine atom at the 5-position.

    5-Fluoro-1-methyl-1H-indazole: Lacks the boronic acid group.

Uniqueness

5-Fluoro-1-methyl-1H-indazole-6-boronic acid is unique due to the combination of the fluorine atom, methyl group, and boronic acid functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(5-fluoro-1-methylindazol-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFN2O2/c1-12-8-3-6(9(13)14)7(10)2-5(8)4-11-12/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXIINILKOWIAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1F)C=NN2C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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